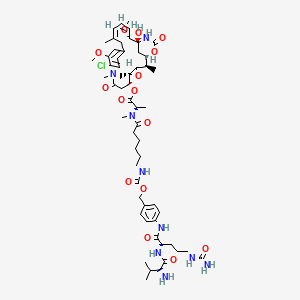

Val-Cit-PABC-Ahx-May

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C57H82ClN9O15 |

|---|---|

分子量 |

1168.8 g/mol |

IUPAC名 |

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]hexanoyl-methylamino]propanoate |

InChI |

InChI=1S/C57H82ClN9O15/c1-32(2)48(59)51(71)64-39(17-15-25-61-53(60)73)50(70)63-38-22-20-36(21-23-38)31-79-54(74)62-24-13-11-12-19-45(68)66(7)35(5)52(72)81-44-29-46(69)67(8)40-27-37(28-41(77-9)47(40)58)26-33(3)16-14-18-43(78-10)57(76)30-42(80-55(75)65-57)34(4)49-56(44,6)82-49/h14,16,18,20-23,27-28,32,34-35,39,42-44,48-49,76H,11-13,15,17,19,24-26,29-31,59H2,1-10H3,(H,62,74)(H,63,70)(H,64,71)(H,65,75)(H3,60,61,73)/b18-14-,33-16-/t34-,35+,39+,42+,43-,44+,48+,49+,56+,57+/m1/s1 |

InChIキー |

KLTPNJRPYDFXPH-UZMSYMKSSA-N |

異性体SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCNC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)C)\C)OC)(NC(=O)O2)O |

正規SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCNC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C)C)OC)(NC(=O)O2)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Valine-Citrulline PABC Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The valine-citrulline p-aminobenzyloxycarbonyl (Val-Cit PABC) linker is a critical component in the design of modern antibody-drug conjugates (ADCs), enabling the targeted delivery and controlled release of potent cytotoxic agents to cancer cells.[1][2][] This guide provides a comprehensive technical overview of the Val-Cit PABC linker, including its mechanism of action, stability profile, and the experimental protocols used for its characterization.

Core Mechanism of Action: Intracellular Drug Release

The effectiveness of the Val-Cit PABC linker is centered on its ability to remain stable in systemic circulation and to be efficiently cleaved within the target cancer cell.[1][2][4] This process involves a series of orchestrated events, ensuring the cytotoxic payload is released in close proximity to its intracellular target.

The multi-stage process of drug release is as follows:

-

Receptor-Mediated Endocytosis: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized into an endosome.[1][2]

-

Lysosomal Trafficking: The ADC-antigen complex is then transported to the lysosome, an organelle rich in hydrolytic enzymes.[1][2]

-

Enzymatic Cleavage: Within the acidic environment of the lysosome (pH 4.5-5.5), the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells, recognizes and cleaves the amide bond between the valine and citrulline residues of the linker.[1][5] While Cathepsin B is considered the primary enzyme responsible for this cleavage, other cathepsins such as S, L, and F may also be involved.[5][6]

-

Self-Immolation of PABC: The cleavage of the dipeptide triggers a spontaneous 1,6-elimination reaction in the PABC spacer.[7] This self-immolative cascade results in the release of the unmodified, active cytotoxic drug.[5][6][8] The use of the PABC spacer is crucial as it facilitates efficient payload release, which can be sterically hindered if the dipeptide is directly attached to the drug.[5][6][8]

ADC Internalization and Payload Release Pathway.

Stability of the Val-Cit PABC Linker

A critical attribute of an effective ADC linker is its stability in plasma, which minimizes off-target toxicity.[4][9][10] The Val-Cit PABC linker generally exhibits good stability in human plasma.[5][11][12] However, a notable characteristic of this linker is its instability in mouse plasma due to cleavage by the extracellular enzyme Carboxylesterase 1C (Ces1c).[4][5][11][13] This premature drug release in mouse models can complicate preclinical evaluation.[11][14]

Chemical modifications to the linker, such as the addition of a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) linker, have been shown to enhance stability in mouse plasma without compromising its susceptibility to cleavage by Cathepsin B within the lysosome.[11]

Quantitative Data on Linker Performance

The following tables summarize key quantitative data related to the performance of Val-Cit PABC and modified linkers.

Table 1: In Vitro Cleavage of ADCs by Cathepsin B

| ADC Construct | Half-life (hours) | Reference |

| VCit ADC | 4.6 | [11] |

| SVCit ADC | 5.4 | [11] |

| EVCit ADC | 2.8 | [11] |

Table 2: Plasma Stability of Different Linker Constructs

| Linker Construct | Species | Incubation Time | Remaining Intact ADC (%) | Reference |

| Val-Cit | Human | 28 days | No significant degradation | [11] |

| EVCit | Human | 28 days | No significant degradation | [11] |

| Linker 5-VC-PABC-Aur0101 | Mouse | 4.5 days | Varies by conjugation site | [4] |

| Linker 7-VC-PABC-Aur0101 | Mouse | 4.5 days | Varies by conjugation site, generally more stable than Linker 5 | [4] |

| OHPAS linker | Mouse | Not specified | Stable | [13] |

| VC-PABC linker | Mouse | Not specified | Unstable | [13] |

Experimental Protocols

Detailed methodologies are crucial for the consistent and reliable characterization of ADCs with Val-Cit PABC linkers.

Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the linker to enzymatic cleavage.

-

Materials:

-

ADC of interest

-

Human or mouse Cathepsin B (activated)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT)

-

Microcentrifuge tubes or 96-well plate

-

Incubator at 37°C

-

Analytical instrument (e.g., HPLC, LC-MS)

-

-

Procedure:

-

Prepare a solution of the ADC in the assay buffer to a final concentration typically in the micromolar range (e.g., 1 µM).[1]

-

Pre-warm the ADC solution and the activated Cathepsin B solution to 37°C.

-

Initiate the reaction by adding activated Cathepsin B to the ADC solution. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[1]

-

Incubate the reaction mixture at 37°C.

-

At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.[1]

-

Quench the reaction by adding a suitable quenching agent (e.g., a protease inhibitor or by altering the pH).

-

Analyze the samples to quantify the amount of released payload or the remaining intact ADC.

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 13. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Lynchpin of Targeted Therapy: A Technical Guide to the Self-Immolative Spacer Function of PABC in Drug Release

For Researchers, Scientists, and Drug Development Professionals

The paradigm of targeted drug delivery, particularly in oncology, has been revolutionized by the advent of antibody-drug conjugates (ADCs). A critical component underpinning the success of these sophisticated biotherapeutics is the linker, which tethers a potent cytotoxic payload to a monoclonal antibody. Among the most ingenious linker technologies is the use of a self-immolative spacer, with the p-aminobenzyloxycarbonyl (PABC) group reigning as a cornerstone of this strategy. This technical guide provides an in-depth exploration of the PABC self-immolative spacer, detailing its mechanism of action, quantitative performance metrics, and the experimental protocols essential for its evaluation.

The Core Principle: Controlled Demolition for Precise Payload Delivery

The primary role of the PABC self-immolative spacer is to ensure that the cytotoxic drug remains inert and securely attached to the antibody while in systemic circulation, thereby minimizing off-target toxicity.[1] Its elegantly designed chemical structure allows for a triggered, rapid, and irreversible decomposition—a "self-immolation"—but only after a specific activation event, which typically occurs within the target cancer cell.[2] This controlled release is paramount for widening the therapeutic window, allowing for higher doses to be administered with a more favorable safety profile.[1]

The self-immolation of the PABC spacer is a classic example of a 1,6-elimination reaction. This chemical cascade is not directly initiated by an enzyme acting on the PABC unit itself. Instead, it is triggered by the cleavage of an adjacent "trigger" moiety, most commonly a dipeptide sequence like valine-citrulline (Val-Cit), which is a substrate for lysosomal proteases such as cathepsin B.[3]

The sequence of events is as follows:

-

ADC Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically via endocytosis.[2]

-

Lysosomal Trafficking: The ADC-antigen complex is transported to the lysosome, an acidic organelle rich in degradative enzymes.[2]

-

Enzymatic Cleavage: Within the lysosome, cathepsin B cleaves the amide bond of the Val-Cit dipeptide, exposing the p-aminobenzyl alcohol connected to the carbamate linker.[4][5]

-

Self-Immolation Cascade: The exposed electron-donating amino group initiates a spontaneous 1,6-elimination reaction. This electronic cascade proceeds through the benzyl group, leading to the fragmentation of the PABC spacer into p-iminoquinone methide and carbon dioxide.[5][6]

-

Payload Release: The collapse of the PABC spacer liberates the unmodified, fully active cytotoxic payload inside the target cell, where it can then exert its therapeutic effect.[7]

Quantitative Analysis of PABC Linker Performance

The efficacy and safety of an ADC are critically dependent on the stability of the linker in circulation and the kinetics of its cleavage at the target site. The following tables summarize key quantitative data related to the performance of PABC-containing linkers.

Table 1: Plasma Stability of Val-Cit-PABC Based Linkers

Premature release of the payload in the bloodstream can lead to systemic toxicity. The stability of the linker is therefore a crucial parameter. The Val-Cit-PABC linker, while generally stable in human plasma, exhibits instability in rodent plasma due to the activity of carboxylesterase 1c (Ces1c).[8][9] This has led to the development of modified linkers with improved stability in preclinical models.

| Linker Peptide Sequence | Plasma Source | Incubation Time | % Payload Loss (Approximate) | Reference(s) |

| Val-Cit | Mouse | 7 days | ~70-95% | [2][8] |

| Val-Cit | Human | 7 days | <5% | [10] |

| Glu-Val-Cit (EVCit) | Mouse | 14 days | <5% | [2] |

| meta-Amide-PABC (MA-PABC) | Mouse | 24 hours | 3% | [10] |

| Glu-Val-Cit + MA-PABC | Mouse | 24 hours | 7% | [10] |

Table 2: Enzymatic Cleavage Kinetics of Val-Cit-PABC Linkers

The rate of payload release within the target cell is a key determinant of an ADC's potency. This is typically assessed by measuring the cleavage of the linker by the target enzyme, cathepsin B.

| Linker Derivative | Enzyme | Incubation Time | % Cleavage / Release Rate | Reference(s) |

| Val-Cit-PABC-MMAE | Cathepsin B | 24 hours | Gradual release, ~50% of papain control | [11] |

| Val-Cit-PABC-Doxorubicin | Cathepsin B | - | 30-fold slower than Phe-Lys-PABC-Dox | [12] |

| Glu-Val-Cit (EVCit) | Cathepsin B | 30 hours | Readily cleaved | [1] |

| Val-Cit-PABC (Site F conjugate) | Cathepsin B | 30 hours | Slower cleavage than Site A conjugate | [1] |

Key Experimental Protocols

The development and validation of ADCs employing PABC self-immolative spacers require a suite of well-defined experimental procedures. Below are detailed methodologies for key experiments.

Synthesis of a Val-Cit-PABC Drug-Linker Conjugate (e.g., Mc-Val-Cit-PABC-MMAE)

This protocol outlines the general steps for the chemical synthesis of a common PABC-containing drug-linker.

Methodology:

-

Fmoc Deprotection of Dipeptide: The Fmoc protecting group is removed from Fmoc-Val-Cit-PABOH using a base such as triethylamine in an anhydrous solvent like dimethylformamide (DMF) to yield the free amine, Val-Cit-PABOH.[13]

-

Activation of Maleimidohexanoic Acid: In a separate reaction, 6-maleimidohexanoic acid is activated, for example, by converting it to an N-hydroxysuccinimide (NHS) ester using a coupling agent like N,N'-disuccinimidyl carbonate.[13]

-

Coupling Reaction: The activated 6-maleimidohexanoic acid is then reacted with the deprotected Val-Cit-PABOH to form the maleimide-containing dipeptide linker.[13]

-

Payload Conjugation: The resulting linker is then conjugated to the payload, for instance, monomethyl auristatin E (MMAE), via a peptide coupling reaction, often using reagents like HATU and DIEA in DMF.[14]

-

Purification: The final drug-linker conjugate is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

Antibody-Drug Conjugation via Thiol-Maleimide Chemistry

This protocol describes the conjugation of the maleimide-functionalized drug-linker to a monoclonal antibody.

Methodology:

-

Antibody Reduction: The interchain disulfide bonds of the antibody are partially reduced to generate free thiol groups. This is typically achieved using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., PBS with EDTA).[15][]

-

Drug-Linker Addition: The maleimide-containing drug-linker, dissolved in a solvent like DMSO, is added to the reduced antibody solution.[15]

-

Conjugation Reaction: The mixture is incubated at room temperature to allow the maleimide groups on the linker to react with the free thiol groups on the antibody, forming a stable thioether bond.[15]

-

Purification: The resulting ADC is purified to remove excess, unreacted drug-linker and other reagents. This is commonly done using size-exclusion chromatography (SEC) or protein A chromatography.[3][]

-

Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using methods like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.[17]

In Vitro Enzymatic Drug Release Assay

This assay evaluates the release of the payload from the ADC in the presence of the target enzyme.

Methodology:

-

Enzyme Activation: The protease, such as human cathepsin B, is activated according to the manufacturer's protocol, typically in an acidic buffer (e.g., sodium acetate, pH 5.0) containing a reducing agent like dithiothreitol (DTT).[2]

-

Reaction Setup: The ADC is incubated with the activated enzyme in the reaction buffer at 37°C.[11]

-

Time-Course Sampling: Aliquots of the reaction mixture are taken at various time points. The enzymatic reaction is quenched, for example, by adding a protease inhibitor or by protein precipitation with an organic solvent.[2]

-

Payload Quantification: The amount of released payload in each sample is quantified using a sensitive analytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][18]

-

Data Analysis: The concentration of the released drug is plotted against time to determine the release kinetics.[2]

Conclusion

The p-aminobenzyloxycarbonyl self-immolative spacer is a sophisticated and highly effective tool in the design of targeted drug delivery systems. Its ability to remain stable in the systemic circulation and undergo a rapid and efficient cleavage cascade upon a specific enzymatic trigger within target cells is fundamental to the success of numerous antibody-drug conjugates. A thorough understanding of its mechanism, coupled with robust quantitative analysis and well-defined experimental protocols, is essential for the continued development and optimization of this pivotal technology in the quest for more effective and safer cancer therapies. The ongoing research into modifications of the PABC backbone and the exploration of alternative self-immolative chemistries promise to further refine the precision and efficacy of next-generation targeted therapeutics.[19]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. broadpharm.com [broadpharm.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]

The Role of 6-Aminohexanoic Acid (Ahx) in Antibody-Drug Conjugate (ADC) Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antibody-Drug Conjugates and the Critical Role of Linkers

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to synergize the high specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic payloads.[1] An ADC's architecture consists of three core components: a mAb that recognizes a tumor-associated antigen, a highly potent cytotoxic agent, and a chemical linker that connects them.[2] The linker is a pivotal element that dictates the overall success of the ADC, influencing its stability, pharmacokinetics (PK), efficacy, and toxicity profile.[3]

An ideal linker must maintain a stable connection between the antibody and the payload in systemic circulation to prevent premature drug release and associated off-target toxicity.[4] Upon reaching the target tumor cell, it must facilitate the efficient release of the active payload.[3] Linkers are broadly classified as cleavable or non-cleavable, depending on their release mechanism.[5] The design of the linker, including its length, flexibility, and hydrophobicity, is a key focus of ADC optimization. This guide provides an in-depth examination of 6-aminohexanoic acid (Ahx), a commonly used component in linker design, detailing its properties, functional roles, and the experimental methods used to evaluate its impact.

Properties of 6-Aminohexanoic Acid (Ahx)

6-aminohexanoic acid (also known as ε-aminocaproic acid) is a synthetic analog of the amino acid lysine, characterized by a six-carbon aliphatic chain separating a terminal amino group and a terminal carboxylic acid group.[6] This structure imparts several key properties relevant to its use in ADC linkers:

-

Flexibility : The six-carbon chain of Ahx is highly flexible, allowing for free rotation around its single bonds. This flexibility is crucial when Ahx is used as a spacer, as it can prevent steric hindrance between the bulky antibody and the payload, ensuring that neither molecule's function is compromised.

-

Hydrophobicity : The aliphatic -(CH₂)₅- chain makes Ahx a predominantly hydrophobic molecule.[6] The hydrophobicity of the linker-payload is a critical parameter in ADC design, as highly hydrophobic ADCs are more prone to aggregation, which can lead to reduced stability, increased immunogenicity, and faster clearance from circulation.[7] Therefore, the inclusion of hydrophobic units like Ahx must be carefully balanced with other linker components to maintain the overall solubility and desired pharmacokinetic properties of the ADC.

-

Chemical Handles : The terminal amine and carboxyl groups provide versatile chemical handles for conjugation, allowing Ahx to be readily incorporated into larger linker structures using standard peptide synthesis and bioconjugation techniques.

The Functional Role of Ahx as a Spacer in ADC Linkers

In ADC linker technology, Ahx primarily serves as a non-cleavable spacer unit. Its function is not to release the payload, but to physically distance the payload from the antibody conjugation site. This separation can have several important consequences for the ADC's performance.

-

Preventing Steric Hindrance : The conjugation of a payload close to the antigen-binding region of an antibody can interfere with its ability to bind to the target antigen. By inserting a flexible Ahx spacer, the payload can be positioned away from these critical regions, preserving the antibody's binding affinity and specificity.

-

Modulating Physicochemical Properties : The introduction of one or more Ahx units contributes to the overall hydrophobicity of the linker-payload complex. While excessive hydrophobicity is detrimental, a controlled level can be necessary for payload activity. The hydrophobic nature of Ahx can be balanced by incorporating hydrophilic spacers, such as polyethylene glycol (PEG), to achieve an optimal hydrophilic-lipophilic balance for the entire ADC.[7]

-

Enhancing Stability : In some contexts, the flexible and stable nature of an Ahx linker has been shown to improve the stability of the conjugate. For example, an antisense oligodeoxynucleotide-doxorubicin conjugate synthesized with an aminocaproic acid linker demonstrated remarkable stability compared to the unmodified oligonucleotide.[6]

The diagram below illustrates the basic structure of an ADC, highlighting the position of an Ahx spacer within a cleavable linker design.

Figure 1. Structure of a generic ADC with an Ahx spacer.

Quantitative Analysis of Linker Impact on ADC Efficacy

While publicly available, direct head-to-head studies quantitatively comparing traditional ADCs with and without Ahx linkers are limited, the impact of linker composition on ADC potency is well-documented. The data below illustrates how linker modifications can influence in vitro cytotoxicity (IC₅₀).

One study on a non-traditional doxorubicin conjugate demonstrated that incorporating an aminocaproic acid linker significantly improved its potency.[6] Other studies comparing different dipeptide linkers in auristatin-based ADCs show that even subtle changes, such as stereochemistry, can affect potency and tolerability.[8]

| Conjugate/Linker Type | Cell Line | Target | IC₅₀ Value | Fold Change | Reference |

| Doxorubicin + Oligonucleotide (No Linker) | KB-A-1 | Multidrug Resistance | 21.5 µM | - | [6] |

| Doxorubicin + Oligonucleotide (Ahx Linker) | KB-A-1 | Multidrug Resistance | 2.2 µM | 9.8x Improvement | [6] |

| Anti-FRα IGN ADC (l-Ala-l-Ala Linker) | KB | Folate Receptor α | 5 pM | Baseline | [8] |

| Anti-FRα IGN ADC (d-Ala-l-Ala Linker) | KB | Folate Receptor α | 10 pM | 0.5x | [8] |

| Anti-FRα IGN ADC (l-Ala-d-Ala Linker) | KB | Folate Receptor α | 40 pM | 0.125x | [8] |

Table 1. Impact of Linker Composition on In Vitro Potency of Conjugates.

ADC Trafficking and Payload Release

The mechanism of action for most ADCs begins with binding to the target antigen on the cancer cell surface, followed by internalization.[9][10] The ADC-antigen complex is trafficked through the endosomal-lysosomal pathway.[11][12][13] Inside the acidic environment of the lysosome, proteases like Cathepsin B cleave susceptible linkers, leading to the release of the cytotoxic payload, which then exerts its cell-killing effect.[14]

References

- 1. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciex.com [sciex.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracellular trafficking of new anticancer therapeutics: antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. adcreview.com [adcreview.com]

- 11. dovepress.com [dovepress.com]

- 12. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cleavable linkers, a critical component in the design and efficacy of antibody-drug conjugates (ADCs). We will delve into the various types of cleavable linkers, their mechanisms of action, and the experimental protocols used to evaluate their performance.

Introduction to Cleavable Linkers in ADCs

Antibody-drug conjugates are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which covalently connects the antibody and the payload, is a crucial element that dictates the overall success of the ADC.[1][2] An ideal linker must remain stable in systemic circulation to prevent premature release of the toxic payload, which could lead to off-target toxicity.[2][3] Upon reaching the target tumor cell, the linker must then be efficiently cleaved to release the payload in its active form.[2][4]

Cleavable linkers are designed to be selectively broken within the target cell or the tumor microenvironment by exploiting physiological differences between cancerous and healthy tissues.[4][5] These linkers can be broadly categorized based on their cleavage mechanism: chemically cleavable (acid-labile and reducible) and enzymatically cleavable (protease-sensitive and β-glucuronide).[3][5][6][] The choice of linker is a critical consideration in ADC design, influencing its stability, efficacy, and safety profile.[8]

Types of Cleavable Linkers and Their Mechanisms of Action

The selection of a cleavable linker is dependent on the target antigen, the payload, and the desired mechanism of drug release.[9] The most common types of cleavable linkers are detailed below.

Chemically Cleavable Linkers

These linkers are designed to break in response to specific chemical conditions prevalent in the tumor microenvironment or within cellular compartments.[6]

Hydrazone linkers are engineered to be stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) of cancer cells.[6][][10] This pH-dependent cleavage releases the payload intracellularly.[10][11] An early example of an ADC utilizing a hydrazone linker is Mylotarg (gemtuzumab ozogamicin).[3] However, hydrazone linkers can exhibit instability in circulation, leading to premature drug release.[3]

Disulfide linkers exploit the significant difference in glutathione (GSH) concentration between the extracellular space and the intracellular environment.[3] The concentration of GSH in the cytoplasm (1–10 mmol/L) is substantially higher than in the plasma (~5 µmol/L), allowing for the selective reduction and cleavage of the disulfide bond within the target cell.[3][12] This selective cleavage releases the thiol-containing payload. The steric hindrance around the disulfide bond can be modified to modulate the kinetics of drug release.[13]

Enzymatically Cleavable Linkers

These linkers incorporate sequences that are substrates for enzymes that are highly expressed in tumor cells or the tumor microenvironment.[3][5]

Peptide linkers are the most common type of enzymatically cleavable linker used in clinically approved ADCs.[14] They are designed to be cleaved by proteases, such as cathepsins, which are abundant in the lysosomes of cancer cells.[3][5][14]

-

Valine-Citrulline (Val-Cit) Linkers: The dipeptide valine-citrulline is a widely used and successful protease-cleavable linker.[5][14] It is efficiently cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[5][14] Upon cleavage of the peptide bond, a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), releases the unmodified payload.[15] Adcetris® (brentuximab vedotin) is a prominent example of an ADC that employs a Val-Cit linker.[4]

-

Valine-Alanine (Val-Ala) Linkers: Similar to Val-Cit, the Val-Ala dipeptide is also a substrate for cathepsin B, though with potentially lower cleavage efficiency.[14] Val-Ala linkers can offer improved hydrophilicity compared to Val-Cit, which can be advantageous when working with hydrophobic payloads to reduce aggregation.[3]

-

Glycine-Glycine-Phenylalanine-Glycine (GGFG) Linkers: This tetrapeptide linker is also cleaved by lysosomal proteases, particularly cathepsin L.[] It has demonstrated greater stability in the bloodstream compared to some dipeptide linkers.[3][] Enhertu® (trastuzumab deruxtecan) utilizes a GGFG linker.[]

β-glucuronide linkers are cleaved by the enzyme β-glucuronidase, which is abundant in the lysosomes of tumor cells and also present in the tumor microenvironment.[16][17][] This enzyme has low activity in the bloodstream, contributing to the high plasma stability of ADCs with these linkers.[17] The hydrophilic nature of the glucuronide moiety can also help to mitigate aggregation issues associated with hydrophobic payloads.[16][17][]

Quantitative Data on Cleavable Linkers

The stability and cleavage kinetics of linkers are critical parameters that influence the therapeutic window of an ADC. The following tables summarize key quantitative data for different cleavable linkers.

Table 1: Stability of Cleavable Linkers in Plasma

| Linker Type | ADC Example | Species | Half-life (t½) | Reference |

| Hydrazone | BR96-Dox | Human | 183 hours (pH 7.4) | [11] |

| Disulfide (SPDB) | Trastuzumab-DM4 | Rat | ~100 hours | [13] |

| Peptide (Val-Cit) | Trastuzumab-vc-MMAE | Rat | 80 hours | [1] |

| Peptide (Phe-Lys) | Trastuzumab-pk-MMAE | Rat | 12.5 hours | [1] |

| β-Glucuronide | cAC10-MMAF | Rat | 81 days (extrapolated) | [19] |

Table 2: Environmental Conditions for Linker Cleavage

| Cleavage Mechanism | Location | Key Stimulus | Stimulus Concentration/Value | Reference |

| Acid Hydrolysis | Endosome/Lysosome | Low pH | pH 4.5 - 6.2 | [6][] |

| Disulfide Reduction | Cytoplasm | Glutathione (GSH) | 1 - 10 mM | [3] |

| Protease Cleavage | Lysosome | Cathepsins | Upregulated in tumors | [3][14] |

| β-Glucuronidase Cleavage | Lysosome/Tumor Microenvironment | β-Glucuronidase | Upregulated in tumors | [16][17] |

Experimental Protocols

Evaluating the performance of a cleavable linker is a critical step in ADC development. The following are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.

Methodology:

-

Preparation:

-

Thaw plasma (e.g., human, mouse, rat) at 37°C.

-

Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).

-

-

Incubation:

-

Spike the ADC into the plasma at a final concentration of 100 µg/mL.

-

Incubate the mixture at 37°C.

-

-

Time Points:

-

Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

-

Immediately quench the reaction by freezing the samples at -80°C.

-

-

Analysis:

-

ELISA: Use two separate ELISAs to quantify the total antibody concentration and the concentration of the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.

-

LC-MS: Use liquid chromatography-mass spectrometry to directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin). Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before LC-MS analysis.

-

Cathepsin B Cleavage Assay

Objective: To quantify the rate of drug release from a peptide linker-containing ADC in the presence of cathepsin B.

Methodology:

-

Reagents and Buffers:

-

Recombinant human cathepsin B.

-

Assay buffer: 25 mM MES, pH 5.0.

-

Activation buffer: Assay buffer containing 5 mM DTT.

-

-

Enzyme Activation:

-

Incubate cathepsin B in the activation buffer for 15 minutes at 37°C to ensure the active site cysteine is in its reduced state.

-

-

Reaction:

-

Add the ADC to the pre-warmed assay buffer.

-

Initiate the cleavage reaction by adding the activated cathepsin B.

-

Incubate the reaction mixture at 37°C.

-

-

Time Points and Quenching:

-

At designated time points, withdraw aliquots and quench the reaction by adding a protease inhibitor or a strong acid (e.g., 2% formic acid).

-

-

Analysis:

-

Analyze the samples by reverse-phase HPLC to separate and quantify the intact ADC, cleaved payload, and other reaction components.

-

Bystander Killing Assay

Objective: To evaluate the ability of a released payload to kill neighboring antigen-negative cells.

Methodology:

-

Cell Culture:

-

Culture antigen-positive (Ag+) and antigen-negative (Ag-) cells separately. The Ag- cells are typically engineered to express a fluorescent protein (e.g., GFP) for easy identification.

-

-

Co-culture Setup:

-

Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio.

-

-

ADC Treatment:

-

Treat the co-culture with serial dilutions of the ADC.

-

Include control wells with only Ag- cells treated with the ADC to assess direct toxicity.

-

-

Incubation:

-

Incubate the plates for a period sufficient to observe cell killing (e.g., 72-120 hours).

-

-

Analysis:

Visualizing Linker Cleavage and Payload Action

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function.

General Mechanism of an ADC with a Cleavable Linker

Caption: General mechanism of action for an antibody-drug conjugate with a cleavable linker.

Experimental Workflow for ADC Linker Stability Assay

Caption: Experimental workflow for comparing ADC linker stability in plasma.

Signaling Pathway for MMAE-Induced Apoptosis

Caption: Signaling pathway of MMAE leading to apoptosis.

Conclusion

Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted delivery and controlled release of highly potent cytotoxic agents. A thorough understanding of the different linker technologies, their mechanisms of action, and the experimental methods used for their evaluation is paramount for the successful development of safe and effective ADC therapeutics. The choice of linker must be carefully considered and empirically validated to ensure optimal stability in circulation and efficient payload release at the tumor site. As our understanding of tumor biology and linker chemistry continues to evolve, we can expect the development of even more sophisticated and effective cleavable linker strategies for the next generation of ADCs.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. Emerging links between endosomal pH and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]

- 11. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. e-century.us [e-century.us]

- 17. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 19. researchgate.net [researchgate.net]

- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. agilent.com [agilent.com]

Val-Cit-PABC-Ahx-May: A Technical Guide to Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and solubility characteristics of the Val-Cit-PABC-Ahx-May linker-payload, a critical component in the development of antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals actively working in the field of targeted cancer therapeutics.

Core Chemical Properties

The this compound is a complex chemical entity comprising a cathepsin B-cleavable dipeptide linker (Val-Cit), a self-immolative p-aminobenzyl carbamate (PABC) spacer, an aminohexanoic acid (Ahx) extender, and the potent maytansinoid cytotoxic agent. While specific experimental data such as melting point, boiling point, and pKa for this exact molecule are not publicly available, the fundamental chemical identifiers have been collated from commercial suppliers.

| Property | Value | Source |

| CAS Number | 2126749-74-2 | MedChemExpress[1] |

| Molecular Formula | C₅₇H₈₂ClN₉O₁₅ | MedChemExpress[1] |

| Molecular Weight | 1168.77 g/mol | MedChemExpress[1] |

| Alternate Form | Trifluoroacetate (TFA) salt | MedChemExpress |

| CAS Number (TFA Salt) | 2126749-75-3 | MedChemExpress |

| Molecular Weight (TFA Salt) | 1282.79 g/mol | MCE |

Solubility Profile

The solubility of ADC linker-payloads is a critical parameter influencing their synthesis, conjugation to antibodies, and the overall stability and efficacy of the resulting ADC. Payloads used in ADCs are often highly hydrophobic, which can lead to aggregation and challenges in formulation.

Qualitative Solubility Assessment

Linker-payloads incorporating maytansinoids and peptide-based linkers, such as this compound, are generally characterized by low aqueous solubility. Their hydrophobic nature necessitates the use of organic co-solvents for dissolution. The addition of hydrophilic linkers or polyethylene glycol (PEG) moieties is a common strategy to improve the solubility of ADCs.

Based on the properties of similar peptide-drug conjugates, this compound is expected to be soluble in polar aprotic solvents.

Quantitative Solubility Data

| Solvent | Expected Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for dissolving hydrophobic peptides and linker-payloads. |

| Dimethylformamide (DMF) | Likely Soluble | Another polar aprotic solvent used for similar compounds. |

| Water / Aqueous Buffers (e.g., PBS) | Poorly Soluble | The hydrophobicity of the maytansinoid and linker components limits aqueous solubility. |

| Ethanol | Sparingly Soluble | May require co-solvents or formulation aids. |

Experimental Protocol: Solubility Determination

A detailed, standardized experimental protocol for determining the precise solubility of this compound is not publicly documented. However, a general methodology based on common practices for peptide and ADC linker-payload solubility assessment is provided below.

Turbidimetric Solubility Assay

The turbidimetric solubility assay is a common method to quickly determine the solubility of a compound in various solvents.

Objective: To determine the saturation concentration of this compound in a given solvent by measuring the point at which the solution becomes turbid, indicating the formation of a precipitate.

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, water, ethanol, PBS)

-

Spectrophotometer or plate reader capable of measuring absorbance at a wavelength sensitive to turbidity (e.g., 600 nm)

-

Multi-well plates (e.g., 96-well UV-transparent plates)

-

Pipettes and sterile tips

-

Vortex mixer and/or sonicator

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a solvent in which it is known to be highly soluble (e.g., 100% DMSO).

-

Serial Dilutions: In a multi-well plate, perform serial dilutions of the stock solution with the test solvent to create a range of concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period to allow for equilibration. Incubation times can range from a few hours to 24-72 hours for thermodynamic solubility.

-

Turbidity Measurement: Measure the absorbance of each well at a suitable wavelength (e.g., 600 nm). An increase in absorbance indicates the formation of a precipitate.

-

Data Analysis: Plot the absorbance as a function of the compound concentration. The concentration at which the absorbance begins to increase significantly above the baseline is considered the solubility limit.

Mechanism of Action: Intracellular Cleavage Pathway

The this compound linker is designed to be stable in systemic circulation and to release its maytansinoid payload upon internalization into target cancer cells. This process is initiated by the enzymatic cleavage of the Val-Cit dipeptide by cathepsin B, a protease that is highly active in the lysosomal compartment of tumor cells.

References

The Bystander Effect in Action: A Technical Guide to Val-Cit Linkers in Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer treatment is continuously evolving, with antibody-drug conjugates (ADCs) emerging as a powerful therapeutic modality. A critical feature enhancing the efficacy of certain ADCs is the "bystander effect," the ability to eliminate not only antigen-expressing tumor cells but also their antigen-negative neighbors. This phenomenon is particularly relevant for heterogeneous tumors where target antigen expression can be varied. At the heart of this mechanism for many successful ADCs lies the Val-Cit (valine-citrulline) linker, a cleavable dipeptide that serves as a linchpin in the targeted release of cytotoxic payloads.

This technical guide delves into the core principles of the bystander effect mediated by Val-Cit linkers. We will explore the underlying mechanisms, present quantitative data from key studies, provide detailed experimental protocols for assessing this effect, and visualize the intricate signaling and experimental workflows.

The Mechanism of Bystander Killing with Val-Cit Linkers

The bystander effect of ADCs equipped with a Val-Cit linker is a multi-step process that begins with the high specificity of a monoclonal antibody and culminates in the localized diffusion of a potent cytotoxic agent.[1][2]

-

Target Binding and Internalization: The ADC's monoclonal antibody binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[1][2]

-

Lysosomal Trafficking and Linker Cleavage: The endosome containing the ADC matures and fuses with a lysosome. The acidic environment and, crucially, the high concentration of lysosomal proteases, particularly Cathepsin B, within the lysosome are key to the next step.[][4][5] Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[][4]

-

Payload Release and Activation: Cleavage of the Val-Cit linker often triggers the collapse of a self-immolative spacer, releasing the cytotoxic payload in its active form within the target cell's cytoplasm.[5]

-

Payload Diffusion and Bystander Killing: For the bystander effect to occur, the released payload must possess specific physicochemical properties. Typically, these payloads are neutral, uncharged, and hydrophobic, allowing them to diffuse across the cell membrane of the target cell and into the intercellular space.[6][7]

-

Killing of Neighboring Cells: The diffused payload can then be taken up by adjacent antigen-negative tumor cells, where it exerts its cytotoxic effect, leading to their death. This localized killing of neighboring cells is the essence of the bystander effect.[1][6]

Quantitative Analysis of the Bystander Effect

The efficacy of the bystander effect can be quantified through various in vitro and in vivo models. Below are tables summarizing key quantitative data from studies investigating ADCs with Val-Cit linkers.

Table 1: In Vitro Cytotoxicity of a Trastuzumab-vc-MMAE ADC in Monoculture and Co-culture

| Cell Line(s) | ADC Concentration (nM) | % Cell Viability | IC50 (nM) | Reference |

| N87 (HER2-positive) Monoculture | 0.1 | ~50% | ~0.1 | [1] |

| GFP-MCF7 (HER2-negative) Monoculture | 100 | >80% | ~350 | [1] |

| GFP-MCF7 in Co-culture with N87 (1:9 ratio) | 100 | ~20% | Not applicable | [1] |

This table demonstrates the potent killing of HER2-positive N87 cells by the ADC, while the HER2-negative GFP-MCF7 cells are largely unaffected in monoculture. However, in a co-culture system where the vast majority of cells are HER2-positive, the bystander effect leads to a significant decrease in the viability of the HER2-negative cells.

Table 2: Impact of Antigen-Positive Cell Percentage on Bystander Effect

| Co-culture Ratio (Ag-:Ag+) | ADC Treatment | Bystander Effect Coefficient (φBE) | Reference |

| 90:10 (GFP-MCF7 : N87) | T-vc-MMAE (100 nM) | Low | [1] |

| 50:50 (GFP-MCF7 : N87) | T-vc-MMAE (100 nM) | Moderate | [1] |

| 10:90 (GFP-MCF7 : N87) | T-vc-MMAE (100 nM) | High | [1] |

This table illustrates that the magnitude of the bystander effect, represented by the bystander effect coefficient, is directly proportional to the percentage of antigen-positive cells in the co-culture.[1] A higher proportion of antigen-positive cells leads to a greater release of the cytotoxic payload and, consequently, more effective killing of bystander antigen-negative cells.

Table 3: In Vivo Tumor Growth Inhibition in a Mixed Xenograft Model

| Treatment Group | Tumor Composition | Endpoint | Tumor Growth Inhibition (%) | Reference |

| Control (PBS) | Mixed COLO 205 (CanAg+) and Namalwa (CanAg-) | Tumor Volume | 0 | [8] |

| huC242-SMCC-DM1 (non-cleavable linker) | Mixed COLO 205 and Namalwa | Tumor Volume | Moderate | [8] |

| huC242-DM1 (cleavable linker) | Mixed COLO 205 and Namalwa | Tumor Volume | Significant | [8] |

This table indicates that in an in vivo model with a mix of antigen-positive and -negative tumor cells, an ADC with a cleavable linker (huC242-DM1) demonstrates significantly greater tumor growth inhibition compared to an ADC with a non-cleavable linker (huC242-SMCC-DM1), highlighting the importance of the bystander effect in a heterogeneous tumor setting.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of the bystander effect.

Protocol 1: In Vitro Co-Culture Bystander Effect Assay

Objective: To quantify the cytotoxic effect of an ADC on antigen-negative cells when co-cultured with antigen-positive cells.

Materials:

-

Antigen-positive (Ag+) cancer cell line

-

Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein, e.g., GFP, for identification)

-

Complete cell culture medium

-

ADC with Val-Cit linker

-

Isotype control ADC

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence microscope or high-content imaging system

-

Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

-

Cell Seeding:

-

Harvest and count Ag+ and Ag- cells.

-

Prepare co-culture suspensions at various ratios (e.g., 10:90, 25:75, 50:50, 75:25, 90:10 of Ag-:Ag+).

-

Seed monocultures of Ag+ and Ag- cells as controls.

-

Seed a total of 10,000 cells per well in a 96-well plate.

-

Allow cells to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the Val-Cit ADC and the isotype control ADC in complete culture medium.

-

Choose a concentration range that is cytotoxic to the Ag+ cells but has minimal effect on the Ag- cells in monoculture.[7]

-

Remove the overnight culture medium from the plates and add the ADC dilutions.

-

Include a vehicle control (e.g., PBS).

-

Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

-

-

Data Acquisition and Analysis:

-

Fluorescence Microscopy/Imaging:

-

At the end of the incubation, wash the cells with PBS.

-

Acquire images of the GFP-expressing Ag- cells.

-

Quantify the number of viable GFP-positive cells in each well.

-

-

Cell Viability Assay:

-

Alternatively, perform a cell viability assay according to the manufacturer's instructions. Note that this will measure the total viability of both cell types.

-

-

Analysis:

-

Calculate the percentage of viable Ag- cells in the co-cultures compared to the vehicle-treated co-culture control.

-

Plot the viability of Ag- cells as a function of the percentage of Ag+ cells in the co-culture to visualize the bystander effect.

-

-

Protocol 2: In Vivo Xenograft Model for Bystander Effect Evaluation

Objective: To assess the in vivo efficacy of an ADC in a tumor model composed of a mixture of antigen-positive and antigen-negative cells.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or NSG)

-

Antigen-positive (Ag+) cancer cell line

-

Antigen-negative (Ag-) cancer cell line (engineered to express a reporter like luciferase for in vivo imaging)

-

Matrigel (or similar extracellular matrix)

-

ADC with Val-Cit linker

-

Isotype control ADC

-

Vehicle control (e.g., PBS)

-

Calipers for tumor measurement

-

In vivo imaging system (for luciferase-expressing cells)

Procedure:

-

Tumor Implantation:

-

Prepare a mixed cell suspension of Ag+ and Ag- (luciferase-expressing) cells at a defined ratio (e.g., 1:1).

-

Resuspend the cells in a mixture of PBS and Matrigel.

-

Subcutaneously inject the cell mixture into the flank of the immunodeficient mice.

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, Isotype Control ADC, Val-Cit ADC).

-

Administer the treatments intravenously (or as appropriate for the ADC) at the desired dose and schedule.

-

-

Data Collection and Analysis:

-

Tumor Volume: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Bioluminescence Imaging: At various time points during the study, inject the mice with luciferin and perform in vivo imaging to specifically monitor the growth or regression of the Ag- cell population.

-

Endpoint Analysis: At the end of the study, excise the tumors for histological analysis to visualize the distribution of Ag+ and Ag- cells.

-

Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Quantify and plot the bioluminescence signal over time for each group.

-

Compare the tumor growth inhibition and the reduction in the Ag- cell population between the treatment groups to determine the in vivo bystander effect.

-

-

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of ADC action and bystander effect with a Val-Cit linker.

Caption: Experimental workflow for the in vitro co-culture bystander effect assay.

Caption: Experimental workflow for the in vivo xenograft bystander effect model.

Conclusion

The bystander effect, facilitated by cleavable linkers such as Val-Cit, represents a significant advancement in ADC technology, offering a promising strategy to overcome tumor heterogeneity. A thorough understanding of the underlying mechanisms, coupled with robust and quantitative in vitro and in vivo assays, is paramount for the development of next-generation ADCs with enhanced therapeutic indices. The protocols and data presented in this guide provide a framework for researchers and drug developers to effectively evaluate and harness the power of the bystander effect in the fight against cancer.

References

- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 4. researchgate.net [researchgate.net]

- 5. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iphasebiosci.com [iphasebiosci.com]

- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Val-Cit-PABC-Ahx-Maytansinoid Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of a Val-Cit-PABC-Ahx-Maytansinoid Antibody-Drug Conjugate (ADC). This ADC construct utilizes a potent maytansinoid cytotoxic agent linked to a monoclonal antibody through a sophisticated linker system designed for targeted delivery and controlled drug release.

Introduction

Antibody-drug conjugates represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the high potency of cytotoxic agents. The Val-Cit-PABC-Ahx-Maytansinoid ADC is designed for enhanced stability in circulation and selective payload release within the tumor microenvironment. The key components of this system are:

-

Val-Cit (Valine-Citrulline): A dipeptide motif that is specifically cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.

-

PABC (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the Val-Cit linker, facilitates the release of the active maytansinoid payload.

-

Ahx (6-aminohexanoic acid): A flexible spacer that reduces steric hindrance and can improve the physicochemical properties of the ADC.

-

Maytansinoid (May): A highly potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.

Mechanism of Action

The targeted delivery and intracellular release of the maytansinoid payload are critical to the therapeutic efficacy of this ADC.

Caption: Mechanism of action of the this compound ADC.

Experimental Protocols

Part 1: Synthesis of Val-Cit-PABC-Ahx-Maytansinoid Drug-Linker

This multi-step synthesis involves the assembly of the peptide linker, incorporation of the spacers, and conjugation to the maytansinoid payload. The following protocol is a representative synthesis; specific reagents and conditions may require optimization.

Materials:

-

Fmoc-Val-Cit-PAB-OH

-

6-(Boc-amino)hexanoic acid

-

Maytansinoid derivative (e.g., DM1)

-

Coupling reagents (e.g., HATU, HOBt, DIPEA)

-

Deprotection reagents (e.g., Piperidine, TFA)

-

Solvents (e.g., DMF, DCM)

-

Maleimide-functionalized activating agent (for the final conjugation handle)

Protocol:

-

Synthesis of Fmoc-Val-Cit-PAB-Ahx(Boc)-OH:

-

Couple 6-(Boc-amino)hexanoic acid to the hydroxyl group of Fmoc-Val-Cit-PAB-OH using a suitable esterification method.

-

-

Fmoc Deprotection:

-

Remove the Fmoc protecting group from the N-terminus of the valine residue using a solution of piperidine in DMF.

-

-

Conjugation to Maytansinoid:

-

Activate the carboxylic acid of the deprotected linker and couple it to the amine group of the maytansinoid derivative using standard peptide coupling reagents.

-

-

Boc Deprotection:

-

Remove the Boc protecting group from the Ahx spacer using trifluoroacetic acid (TFA).

-

-

Introduction of the Maleimide Group:

-

React the free amine of the Ahx spacer with a maleimide-containing activated ester (e.g., maleimidohexanoic acid N-hydroxysuccinimide ester) to introduce the thiol-reactive handle for antibody conjugation.

-

-

Purification:

-

Purify the final drug-linker construct using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Quantitative Data (Representative):

| Step | Product | Starting Material | Yield (%) | Purity (HPLC, %) |

| 1 | Fmoc-Val-Cit-PAB-Ahx(Boc)-OH | Fmoc-Val-Cit-PAB-OH | 85 | >95 |

| 2-3 | Fmoc-deprotected linker-May | Fmoc-Val-Cit-PAB-Ahx(Boc)-OH | 70 | >90 |

| 4-5 | This compound | Boc-protected linker-May | 90 | >98 |

| 6 | Purified Drug-Linker | Crude Drug-Linker | 80 | >99 |

Part 2: Antibody-Drug Conjugation

This protocol describes the conjugation of the Val-Cit-PABC-Ahx-Maytansinoid drug-linker to a monoclonal antibody via partial reduction of interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Val-Cit-PABC-Ahx-Maytansinoid drug-linker

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., Protein A chromatography, Size Exclusion Chromatography)

Protocol:

-

Antibody Reduction:

-

Adjust the antibody concentration to 5-10 mg/mL in a conjugation buffer (e.g., phosphate buffer with EDTA).

-

Add a calculated molar excess of TCEP to the antibody solution to partially reduce the interchain disulfide bonds.

-

Incubate at 37°C for 1-2 hours.

-

-

Removal of Excess Reducing Agent:

-

Remove excess TCEP using a desalting column or tangential flow filtration.

-

-

Conjugation Reaction:

-

Immediately add the Val-Cit-PABC-Ahx-Maytansinoid drug-linker (dissolved in a co-solvent like DMSO) to the reduced antibody. A typical molar excess of the drug-linker is 5-10 fold over the antibody.

-

Incubate at room temperature for 1-4 hours, protected from light.

-

-

Quenching:

-

Add a molar excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.

-

-

Purification of the ADC:

Caption: Workflow for the synthesis of the this compound ADC.

Part 3: Characterization of the ADC

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

Hydrophobic Interaction Chromatography (HIC) is a non-denaturing technique used to separate ADC species with different numbers of conjugated drug molecules.[6][7][8][9][10]

-

Column: A suitable HIC column (e.g., Butyl-NPR).

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

-

Gradient: A linear gradient from high to low salt concentration.

-

Detection: UV absorbance at 280 nm.

-

Calculation: The average DAR is calculated from the weighted average of the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC):

SEC is used to determine the purity of the ADC and to quantify the presence of aggregates.

-

Column: A suitable SEC column (e.g., TSKgel G3000SWxl).

-

Mobile Phase: Isocratic elution with a buffer such as PBS.

-

Detection: UV absorbance at 280 nm.

-

Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peaks.

3. Mass Spectrometry (MS) for Intact Mass Analysis:

High-resolution mass spectrometry is used to confirm the identity of the ADC and to determine the distribution of drug-loaded species.[11][12][13][14][15]

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Sample Preparation: The ADC sample may be analyzed intact or after deglycosylation to simplify the mass spectrum.

-

Analysis: The deconvoluted mass spectrum will show a distribution of peaks corresponding to the antibody with different numbers of conjugated drug-linker molecules. This data can be used to calculate the average DAR.

Quantitative Data (Representative):

| Analysis | Parameter | Typical Value |

| HIC-HPLC | Average DAR | 3.5 - 4.0 |

| SEC | Monomer Purity (%) | >95% |

| SEC | Aggregates (%) | <5% |

| Mass Spectrometry | Major DAR Species | DAR2, DAR4 |

In Vitro Functional Assay: Tubulin Polymerization Inhibition

To confirm that the conjugated maytansinoid retains its biological activity, a tubulin polymerization inhibition assay can be performed.[16][17][18][19][20]

Protocol:

-

Prepare Tubulin: Reconstitute lyophilized tubulin in a polymerization buffer.

-

Incubate with ADC/Payload: Incubate the tubulin with varying concentrations of the free maytansinoid payload, the ADC, and a negative control (unconjugated antibody).

-

Initiate Polymerization: Initiate polymerization by adding GTP and incubating at 37°C.

-

Monitor Polymerization: Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.

-

Data Analysis: Compare the inhibition of tubulin polymerization by the ADC and the free payload to determine the relative potency.

These application notes and protocols provide a comprehensive guide for the synthesis and characterization of Val-Cit-PABC-Ahx-Maytansinoid ADCs. Researchers should note that optimization of these protocols for specific antibodies and maytansinoid derivatives may be necessary to achieve the desired product characteristics.

References

- 1. Purification of Therapeutic Antibodies by Protein A Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sysy.com [sysy.com]

- 3. goldbio.com [goldbio.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. addgene.org [addgene.org]

- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cellmosaic.com [cellmosaic.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. ymc.eu [ymc.eu]

- 10. agilent.com [agilent.com]

- 11. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 12. learning.sepscience.com [learning.sepscience.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. lcms.cz [lcms.cz]

- 15. An Introduction of Intact Mass Analysis - Protein Characterization by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 16. researchgate.net [researchgate.net]

- 17. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Conjugation of Val-Cit-PABC-Ahx-May to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies (mAbs) with the potent cytotoxic activity of small-molecule payloads. The linker connecting the antibody and the cytotoxic agent is a critical component, influencing the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the conjugation of a specific linker-payload, Val-Cit-PABC-Ahx-May, to monoclonal antibodies.

The this compound linker-payload consists of several key components:

-

Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells. This ensures targeted release of the payload within the cancer cell, minimizing systemic toxicity.[]

-

p-aminobenzyl carbamate (PABC): A self-immolative spacer that, following cleavage of the Val-Cit moiety, spontaneously releases the attached drug.

-

Aminohexanoic acid (Ahx): A flexible spacer that reduces steric hindrance and can improve the physicochemical properties of the ADC.[2]

-

Maytansinoid (May): A highly potent microtubule-disrupting agent that induces cell cycle arrest and apoptosis.

This document will detail both cysteine-based and lysine-based conjugation strategies, providing step-by-step protocols for each. It will also cover methods for the characterization of the resulting ADC, including determination of the drug-to-antibody ratio (DAR) and assessment of stability.

Data Presentation

Table 1: Typical Characteristics of this compound ADCs

| Parameter | Typical Value | Method of Determination | Reference(s) |

| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.2 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | [2] |

| Conjugation Efficiency | >90% | UV-Vis Spectroscopy, HPLC | [2] |

| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) | [3] |

| In Vitro Plasma Stability (Half-life) | 7 - 15 days | ELISA, LC-MS/MS | [2][4] |

| Payload Release Efficiency (in target cells) | ~85% at 7 days | In vitro cell-based assays | [2] |

Table 2: Comparison of Cysteine and Lysine-Based Conjugation

| Feature | Cysteine-Based Conjugation | Lysine-Based Conjugation |

| Conjugation Site | Thiol group of cysteine residues (native or engineered) | ε-amino group of lysine residues |

| Homogeneity | Can be highly homogeneous, especially with engineered cysteines (site-specific) | Heterogeneous mixture of species with varying DARs |

| DAR Control | Precise control over DAR (typically 2 or 4 for engineered cysteines) | Less precise control, resulting in an average DAR (typically 0-8) |

| Antibody Modification | Requires reduction of interchain disulfide bonds or engineered cysteines | Typically requires no prior antibody modification |

| Reagents | Thiol-reactive reagents (e.g., maleimides) | Amine-reactive reagents (e.g., NHS esters) |

Experimental Protocols

Mandatory Visualization: Experimental Workflow

Caption: Overview of the ADC conjugation workflow.

Protocol 1: Cysteine-Based Conjugation of this compound-Maleimide to a Monoclonal Antibody

This protocol is designed for the conjugation of a maleimide-activated this compound to the thiol groups of a monoclonal antibody, which are generated by the reduction of interchain disulfide bonds.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound-Maleimide

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

-

Reaction Buffer (e.g., Phosphate buffer with EDTA, pH 7.0)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

-

Anhydrous DMSO

Procedure:

-

Antibody Preparation:

-

Start with a purified monoclonal antibody at a concentration of 5-10 mg/mL.

-

If necessary, perform a buffer exchange into the Reaction Buffer.

-

-

Reduction of Antibody Disulfide Bonds:

-

Add a 10-20 fold molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 1-2 hours with gentle mixing.

-

Remove the excess TCEP by buffer exchange using a desalting column equilibrated with Reaction Buffer.

-

-

Drug-Linker Preparation:

-

Dissolve the this compound-Maleimide in anhydrous DMSO to a stock concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add the dissolved drug-linker to the reduced antibody solution. A 5-10 fold molar excess of the drug-linker over the antibody is a good starting point.

-

Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight, with gentle mixing. Protect the reaction from light.

-

-

Quenching the Reaction:

-

Add a 2-3 fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide groups.

-

Incubate for 20-30 minutes at room temperature.

-

-

Purification of the ADC:

-

Purify the ADC from unreacted drug-linker and other small molecules using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

-

The purified ADC should be stored at 2-8°C or frozen at -80°C for long-term storage.

-

Protocol 2: Lysine-Based Conjugation of this compound-NHS Ester to a Monoclonal Antibody

This protocol describes the conjugation of an NHS-ester activated this compound to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 8.0-8.5)

-

This compound-NHS Ester

-

Reaction Buffer (e.g., PBS, pH 8.0-8.5)

-

Quenching reagent (e.g., Tris buffer)

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

-

Anhydrous DMSO

Procedure:

-

Antibody Preparation:

-

Start with a purified monoclonal antibody at a concentration of 5-10 mg/mL.

-

Ensure the antibody is in an amine-free buffer at a pH of 8.0-8.5 for optimal reaction with the NHS ester.

-

-

Drug-Linker Preparation:

-

Dissolve the this compound-NHS Ester in anhydrous DMSO to a stock concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add a 5-15 fold molar excess of the dissolved drug-linker to the antibody solution.

-

Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

-

-

Quenching the Reaction:

-

Add a final concentration of 50-100 mM Tris buffer to quench any unreacted NHS ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the ADC:

-

Purify the ADC using SEC or TFF to remove unreacted drug-linker and quenching reagent.

-

Store the purified ADC at 2-8°C or frozen at -80°C.

-

Characterization of the Antibody-Drug Conjugate

Determination of Drug-to-Antibody Ratio (DAR)

The DAR can be determined using several methods:

-

UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at the maximum absorbance wavelength of the maytansinoid, the concentrations of the antibody and the drug can be calculated, and from this, the average DAR.

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Species with different numbers of conjugated drugs will have different retention times, allowing for the quantification of each species and the calculation of the average DAR.

-

Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a detailed distribution of the different drug-loaded species.

Assessment of ADC Stability

The stability of the ADC can be assessed by incubating the conjugate in plasma (human or mouse) at 37°C over a period of time. Samples are taken at various time points, and the amount of intact ADC and released payload is quantified using methods such as ELISA or LC-MS/MS.[5] The Val-Cit linker is generally stable in human plasma but can be susceptible to cleavage in mouse plasma by carboxylesterases.[6]

Signaling Pathway and Mechanism of Action

Mandatory Visualization: ADC Mechanism of Action

Caption: Mechanism of action of a this compound ADC.

The mechanism of action for a this compound ADC begins with the binding of the antibody component to a specific antigen on the surface of a tumor cell. This is followed by internalization of the ADC-antigen complex into an endosome. The endosome then fuses with a lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, lead to the cleavage of the Val-Cit linker. The PABC spacer then self-immolates, releasing the maytansinoid payload into the cytoplasm. The maytansinoid binds to tubulin, inhibiting microtubule polymerization, which leads to cell cycle arrest and ultimately, apoptosis of the cancer cell.

References

- 2. This compound (TFA) () for sale [vulcanchem.com]

- 3. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Payload Attachment to Val-Cit-PABC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction